[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone

Photoelectron Spectroscopy Electronic Structure Isomer Comparison

[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone (CAS 1758-93-6) is a synthetic, electron-deficient heterocyclic compound belonging to the bipyrimidine tetraone class, characterized by two pyrimidine rings connected at the 5,5'-positions and bearing four carbonyl groups at the 2,2',4,4'-positions. It has a molecular formula of C8H6N4O4 and a molecular weight of 222.16 g/mol.

Molecular Formula C8H6N4O4
Molecular Weight 222.16 g/mol
CAS No. 1758-93-6
Cat. No. B13114854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone
CAS1758-93-6
Molecular FormulaC8H6N4O4
Molecular Weight222.16 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C2=CNC(=O)NC2=O
InChIInChI=1S/C8H6N4O4/c13-5-3(1-9-7(15)11-5)4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16)
InChIKeyCICTZEZHJHQMBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone (CAS 1758-93-6): Core Chemical Identity and Procurement Profile


[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone (CAS 1758-93-6) is a synthetic, electron-deficient heterocyclic compound belonging to the bipyrimidine tetraone class, characterized by two pyrimidine rings connected at the 5,5'-positions and bearing four carbonyl groups at the 2,2',4,4'-positions [1]. It has a molecular formula of C8H6N4O4 and a molecular weight of 222.16 g/mol [2]. The compound's conjugated, carbonyl-rich structure confers distinct electronic properties, including strong UV-Vis absorbance and a high capacity for metal-ion coordination, making it a versatile scaffold in materials science, coordination chemistry, and organic electronics .

Workflow Coordination polymer and MOF synthesis
Selection Logic Bridging 5,5'-connectivity scaffold
Use Context Electron-deficient tetraone building block

Why [5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone Cannot Be Replaced by Generic Bipyrimidine Analogs


Generic substitution among bipyrimidine derivatives is not feasible because the position of the inter-ring bond (5,5'-, 4,4'-, or 2,2'-) fundamentally alters the molecule's electronic structure, redox behavior, and coordination geometry [1]. Unlike the more common 2,2'-bipyrimidine, which acts as a bis-chelating ligand, the 5,5'-connectivity of this tetraone enforces a distinct spatial orientation of nitrogen and carbonyl donors, with profound consequences for metal-binding stoichiometry and supramolecular architecture [2]. Furthermore, the specific pattern of four carbonyl substituents at the 2,2',4,4'-positions confers a unique hydrogen-bonding capacity and polar surface area (116 Ų) that directly impacts solubility and molecular recognition, differentiating it from both the unsubstituted 5,5'-bipyrimidine (CAS 56598-46-0) and the hexaone analog alloxantin [3]. These structural distinctions necessitate a compound-specific procurement strategy, as highlighted by the quantitative evidence below.

! Isomeric mismatch: 2,2'- or 4,4'-bipyrimidine isomers shift electronic structure and orbital ordering, altering redox behavior.
! Topology risk: 2,2'-bipyrimidine chelates metals; 5,5'-connectivity bridges metal centers, enabling framework assembly.
! H-bonding divergence: Alloxantin or unsubstituted 5,5'-bipyrimidine present different donor/acceptor counts and polar surface area.

Quantitative Differentiation Evidence for [5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone Against Its Closest Analogs


Electronic Structure Differentiation: Ionization Energy Ordering Among Isomeric Bipyrimidines

Gas-phase UV photoelectron spectroscopy reveals that the relative ordering and spacing of n and π levels differ systematically among isomeric bipyrimidines. The 5,5'-connectivity pattern shifts the first ionization energy compared to the 2,2'- and 4,4'-isomers, directly influencing the compound's electron-donating ability and redox behavior [1]. While the study was performed on the parent bipyrimidines, the established isomer-dependent electronic framework is directly transferable to the tetraone derivative, as the carbonyl substitution at the 2,2',4,4'-positions further stabilizes the π* LUMO relative to the unsubstituted core, as corroborated by DFT calculations on related bipyrimidine systems [2].

Electronic Structure
Class-level inference
5,5'-isomer yields a unique photoelectron spectral fingerprint compared to 2,2'- and 4,4'-isomers.
Isomer-dependent electronic ordering review.
Class-level data; orbital shifts inferred from unsubstituted bipyrimidines.
Photoelectron Spectroscopy Electronic Structure Isomer Comparison

Coordination Chemistry: 5,5'-Connectivity Enables Unique Bridging vs. Chelating Modes

The 5,5'-bipyrimidine scaffold, when functionalized with carbonyl groups, presents a coordination environment fundamentally different from the 2,2'-isomer. The 2,2'-bipyrimidine acts as a bis-chelating ligand, forming five-membered chelate rings with metal ions, whereas the 5,5'-isomer bridges metal centers through nitrogen atoms on opposite sides of the bipyrimidine core, promoting the formation of extended coordination polymers and metal-organic frameworks (MOFs) [1]. This bridging mode has been structurally characterized in azide-based coordination polymers of Co, Mn, and Ni, where 5,5'-bipyrimidine (bpym) yields diverse 1D, 2D, and 3D network topologies [2]. The additional carbonyl groups on the tetraone derivative further expand the coordination possibilities through oxygen-donor sites, enabling heterometallic and lanthanide-based luminescent materials [3].

Coordination Mode
Class-level inference
5,5'-isomer bridges metal ions to yield 1D, 2D, and 3D networks; 2,2'-isomer forms discrete chelate complexes.
Supports bridging topology selection.
Structural diversity confirmed by single-crystal XRD for parent bpym.
Coordination Chemistry Metal-Organic Frameworks Lanthanide Complexes

UV-Vis Absorbance: Conjugated Tetraone System Exhibits Strong Chromophoric Properties

The target compound exhibits strong UV-Vis absorbance attributable to its extended π-conjugated system spanning two pyrimidine rings with four electron-withdrawing carbonyl substituents . This chromophoric property is directly relevant to applications in organic photovoltaics, dye-sensitized solar cells, and photonic devices. DFT calculations on structurally related 2,2'-bipyrimidine dyes reveal that the introduction of carbonyl groups at the pyrimidine ring positions significantly reduces the HOMO-LUMO gap (computed gap range: 0.38–5.79 eV depending on substitution pattern) compared to the unsubstituted bipyrimidine core, thereby enhancing visible-light harvesting efficiency [1]. The specific 5,5'-connectivity of this tetraone, combined with its four carbonyl chromophores, positions it as a unique electron-acceptor building block distinct from the more widely studied 2,2'-bipyrimidine analogs.

UV-Vis Absorbance
Cross-study comparable
Carbonyl substitution is expected to lower the LUMO and reduce the HOMO-LUMO gap relative to unsubstituted core.
Supports photophysical property screening.
Vendor-reported absorbance; DFT gaps of related dyes noted.
UV-Vis Spectroscopy Organic Electronics Photonic Devices

Hydrogen-Bonding Capacity: Four Donor and Four Acceptor Sites Enable Supramolecular Assembly

According to computed physicochemical properties, the target compound possesses 4 hydrogen bond donor sites and 4 hydrogen bond acceptor sites, with a topological polar surface area (TPSA) of 116 Ų [1]. This balanced H-bond donor/acceptor profile is a direct consequence of the 5,5'-bipyrimidine-2,2',4,4'-tetrone structure, where each pyrimidine ring contributes two N–H donors and two C=O acceptors. In comparison, the alloxantin analog (5,5'-dihydroxy-5,5'-bipyrimidine-2,2',4,4',6,6'-hexone, CAS 76-24-4) has a higher molecular weight (286.16 g/mol) and additional hydroxyl groups that alter its H-bonding pattern and solubility profile [2]. The specific H-bonding geometry of the tetraone facilitates predictable supramolecular synthons, making it a reliable building block for crystal engineering and host-guest chemistry.

H-Bonding Profile
Cross-study comparable
4 donors / 4 acceptors; TPSA 116 Ų, 2.25× larger than unsubstituted 5,5'-bipyrimidine.
Predictable supramolecular synthon context.
Computed properties; alloxantin donor/acceptor ratio differs.
Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

High-Impact Application Scenarios for [5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone Based on Its Differentiated Properties


Metal-Organic Framework (MOF) Synthesis Using 5,5'-Bipyrimidine Tetraone as a Bridging Ligand

The 5,5'-connectivity and carbonyl-rich structure of this compound make it an ideal bridging ligand for constructing multidimensional MOFs and coordination polymers with lanthanide or transition metal ions. Unlike 2,2'-bipyrimidine, which chelates a single metal center, the 5,5'-isomer enforces spatial separation between metal nodes, enabling the formation of porous frameworks with potential applications in gas storage, luminescent sensing, and heterogeneous catalysis [1]. Researchers should select this compound when the target topology requires a bridging (rather than chelating) bipyrimidine ligand.

Organic Electronics and Photonic Device Fabrication

The strong UV-Vis absorbance of the conjugated tetraone system, combined with its electron-deficient character, positions this compound as a candidate electron-transport or electron-acceptor material in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). The 5,5'-connectivity provides a distinct molecular geometry that influences solid-state packing and charge mobility compared to other bipyrimidine isomers . Procurement of this specific isomer is critical for achieving the desired electronic and morphological properties in thin-film devices.

Crystal Engineering and Supramolecular Host-Guest Systems

With exactly 4 hydrogen bond donors and 4 hydrogen bond acceptors, this tetraone offers a geometrically well-defined, complementary H-bonding motif that can be exploited in the design of co-crystals, molecular capsules, and supramolecular polymers. The balanced 1:1 donor-to-acceptor ratio (unlike alloxantin's 0.75:1) facilitates predictable, directional intermolecular interactions [2]. This compound should be prioritized over hexaone analogs when a stoichiometric and geometrically symmetric H-bonding network is required for crystal engineering applications.

Pyrimidine Metabolism and Biochemical Pathway Studies

As a bipyrimidine derivative with structural relevance to barbituric acid dimers and alloxan-related compounds, this tetraone serves as a valuable tool compound for investigating pyrimidine metabolic pathways, enzyme inhibition mechanisms, and structure-activity relationships in medicinal chemistry [3]. Its specific carbonyl substitution pattern differentiates it from the more extensively studied hydurilic acid (hexaone) derivatives, allowing researchers to probe the role of the C5–C5' bond and the 2,2',4,4'-tetraone motif in biological recognition events.

Application
Selection Property
Validation Focus
MOF and coordination polymer synthesis
Bridging 5,5'-topology and carbonyl donor sites
Network topology and metal-binding stoichiometry
Organic electronics and photonic devices
Electron-deficient conjugated tetraone system
Solid-state packing and charge mobility
Crystal engineering and host-guest systems
Balanced 4-donor/4-acceptor H-bonding motif
Directional supramolecular assembly reproducibility
Pyrimidine metabolism pathway studies
2,2',4,4'-tetraone substitution pattern
Enzyme recognition and structure-activity relationships
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